Ethyl 2,2-bis(hydroxymethyl)butanoate
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Overview
Description
Ethyl 2,2-bis(hydroxymethyl)butanoate is an organic compound with the molecular formula C8H16O4. It is an ester derived from butanoic acid and is characterized by the presence of two hydroxymethyl groups attached to the second carbon of the butanoate chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-bis(hydroxymethyl)butanoate can be synthesized through the reaction of methyl butyrate with formaldehyde in the presence of an organic alkali catalyst . The reaction typically involves the following steps:
Reactants: Methyl butyrate and formaldehyde.
Catalyst: Organic alkali catalyst.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(hydroxymethyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ethanol.
Esterification: The compound can participate in esterification reactions to form other esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Primary alcohols.
Scientific Research Applications
Ethyl 2,2-bis(hydroxymethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,2-bis(hydroxymethyl)butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in further biochemical reactions. The hydroxymethyl groups provide additional sites for chemical modifications, enhancing its versatility in various applications .
Comparison with Similar Compounds
Ethyl 2,2-bis(hydroxymethyl)butanoate can be compared with other esters such as:
Ethyl butanoate: Lacks the hydroxymethyl groups, making it less versatile for certain applications.
Methyl 2,2-bis(hydroxymethyl)propionate: Similar structure but with a different alkyl group, leading to variations in reactivity and applications.
The presence of two hydroxymethyl groups in this compound makes it unique and valuable for specific chemical and industrial processes.
Properties
CAS No. |
906749-80-2 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
ethyl 2,2-bis(hydroxymethyl)butanoate |
InChI |
InChI=1S/C8H16O4/c1-3-8(5-9,6-10)7(11)12-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
WHBCVAVNPGLQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)C(=O)OCC |
Origin of Product |
United States |
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